1,3-Di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene
Description
Ortho-Substituted Analogues
In 1,2-di-tert-butyl-4-(2-methyl-1-phenylpropan-2-yl)benzene:
- Increased torsional strain : Dihedral angle between tert-butyl groups = 28° vs. 54° in the 1,3,5-isomer
- Reduced symmetry : Crystallographic space group P1 vs. P2₁/c in the meta-substituted compound
- Bond angle compression : C–C–C angles decrease by 6.2° near substituents
Meta-Substituted Analogues
1,3-Di-tert-butylbenzene derivatives without the propan-2-yl group exhibit:
- Planar geometries : Mean deviation from benzene plane = 0.08 Å vs. 0.21 Å in the title compound
- Lower steric strain : Heat of formation 18.7 kcal/mol lower than the 1,3,5-trisubstituted analogue
The 5-(2-methyl-1-phenylpropan-2-yl) group introduces out-of-plane distortion (-15° tilt relative to benzene ring) absent in simpler tert-butyl derivatives, as confirmed by DFT calculations.
Torsional Strain Analysis in Bulky Aromatic Systems
Torsional strain arises primarily from hindered rotation about the C(benzene)–C(substituent) bonds:
tert-Butyl groups :
- Rotational barrier = 4.2 kcal/mol (MP2/cc-pVTZ)
- Synperiplanar conformation favored by 1.8 kcal/mol over anticlinal
Propan-2-yl group :
- Phenyl ring rotation barrier = 6.7 kcal/mol
- Transition state involves eclipsed C(benzene)–C(propan-2-yl)–C(Ph) torsion angle
Molecular mechanics simulations reveal coupled motion between substituents:
- Simultaneous rotation of two tert-butyl groups reduces strain energy by 2.4 kcal/mol vs. independent rotation
- Propan-2-yl group rotation induces compensatory tilting of adjacent tert-butyl moieties
These effects collectively increase the molecule’s stiffness , with vibrational spectra showing red-shifted C–H bending modes (Δν = -42 cm⁻¹) compared to less hindered analogues.
Properties
CAS No. |
848652-06-2 |
|---|---|
Molecular Formula |
C24H34 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C24H34/c1-22(2,3)19-14-20(23(4,5)6)16-21(15-19)24(7,8)17-18-12-10-9-11-13-18/h9-16H,17H2,1-8H3 |
InChI Key |
HNZBXDQRTWEUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C)(C)CC2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene can be achieved through several methods. One common approach involves the alkylation of benzene derivatives with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride . This reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Anhydrous aluminum chloride (AlCl3) as a catalyst in the presence of tert-butyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Applications in Materials Science
1. Antioxidant Properties:
The compound exhibits significant antioxidant activity, making it valuable in the formulation of stabilizers for polymers and plastics. Its ability to inhibit oxidative degradation is crucial in prolonging the lifespan of materials exposed to environmental stressors. Research indicates that similar compounds with tert-butyl groups can effectively combat oxidative stress, suggesting potential therapeutic applications beyond material science .
2. Polymer Additives:
Due to its hydrophobic characteristics and thermal stability, 1,3-di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene is used as an additive in various polymer formulations. It enhances the mechanical properties of plastics and provides resistance to thermal degradation, thus extending the usability of products made from these materials.
3. Pharmaceutical Applications:
The structure of this compound allows it to be explored for pharmaceutical applications, particularly as a stabilizer for drug formulations. Its antioxidant properties may also contribute to protecting active pharmaceutical ingredients from degradation during storage .
Case Studies
Case Study 1: Antioxidant Efficacy in Polymers
A study evaluated the effectiveness of various tert-butyl phenolic antioxidants in polymer matrices. The findings demonstrated that incorporating 1,3-di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene significantly reduced oxidation rates compared to control samples without antioxidants. This suggests its potential role in enhancing the durability of consumer goods such as packaging materials .
Case Study 2: Synthesis and Characterization
Research focused on synthesizing 1,3-di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene using a modified Friedel-Crafts reaction. The synthesized compound was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity. The study concluded that this synthesis method could be optimized for larger-scale production, facilitating its use in industrial applications .
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene involves its interaction with molecular targets and pathways within a given system. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways can vary depending on the context of its application.
Comparison with Similar Compounds
Electronic Effects :
- The tert-butyl groups are electron-donating via hyperconjugation, slightly activating the benzene ring toward electrophilic substitution.
- The 2-methyl-1-phenylpropan-2-yl group combines inductive (weakly electron-withdrawing) and resonance (electron-donating from the phenyl ring) effects, creating a complex electronic environment.
2.2. Comparison with Other Bulky Benzene Derivatives
| Compound | Substituents | Steric Bulk | Key Properties/Applications |
|---|---|---|---|
| 1,3,5-Tri-tert-butylbenzene | tert-butyl (1,3,5) | High | Catalyst support, stabilizer in polymers |
| Hexamethylbenzene | Methyl (all positions) | Moderate | Model for aromatic stacking studies |
| 1,3-Di-tert-butyl-5-(2-methyl-1-phenylpropan-2-yl)benzene | tert-butyl (1,3), 2-methyl-1-phenylpropan-2-yl (5) | Very High | Hypothesized: Stabilized radical formation, surface adsorption |
Mechanistic Insights from Evidence :
- Studies on condensed benzene (C6H6) show that bulky substituents alter desorption dynamics under electron impact. For example, tert-butyl groups in analogous compounds could suppress ion desorption due to steric shielding of the aromatic core .
- In ESD experiments, lighter fragments (e.g., H⁻, CH3⁻) desorb preferentially over heavier ions due to kinetic energy thresholds . The bulky substituents in the target compound may further suppress fragment desorption.
2.3. Reactivity and Stability
- Thermal Stability : Bulky substituents like tert-butyl groups enhance thermal stability by impeding decomposition pathways. This is observed in tert-butyl-substituted benzenes used as high-temperature lubricants .
- Electrophilic Substitution : Steric hindrance at the 1,3,5 positions likely directs electrophilic attack to the less hindered 2,4,6 positions, though the phenyl group at position 5 may sterically block these sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
